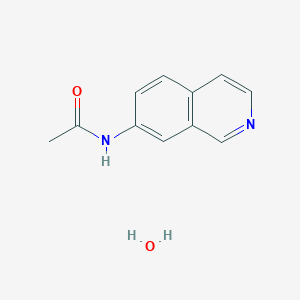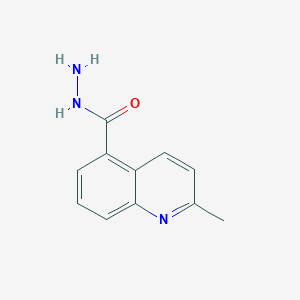
2-((1H-inden-3-yl)methyl)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-inden-3-yl)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring fused with an indene moiety. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1H-inden-3-yl)methyl)tetrahydrofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1H-indene-3-carbaldehyde with tetrahydrofuran in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 2-((1H-inden-3-yl)methyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indene moiety, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine in an organic solvent.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated indene rings.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-((1H-inden-3-yl)methyl)tetrahydrofuran has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-((1H-inden-3-yl)methyl)tetrahydrofuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indene moiety can engage in π-π interactions with aromatic residues in proteins, while the tetrahydrofuran ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-((1H-indol-3-yl)methyl)tetrahydrofuran: Similar structure but with an indole moiety instead of indene.
2-((1H-inden-3-yl)methyl)tetrahydropyran: Similar structure but with a tetrahydropyran ring instead of tetrahydrofuran.
2-((1H-inden-3-yl)methyl)oxirane: Similar structure but with an oxirane ring instead of tetrahydrofuran.
Uniqueness: 2-((1H-inden-3-yl)methyl)tetrahydrofuran is unique due to the combination of the indene moiety and the tetrahydrofuran ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
671186-30-4 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-(3H-inden-1-ylmethyl)oxolane |
InChI |
InChI=1S/C14H16O/c1-2-6-14-11(4-1)7-8-12(14)10-13-5-3-9-15-13/h1-2,4,6,8,13H,3,5,7,9-10H2 |
InChI Key |
IVNQTZFQUVBVSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2=CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B11899936.png)
![1'H-Spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11899944.png)



![5-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899975.png)

![1-Cyclopentyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11899980.png)

![6-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11899987.png)
![5-Fluoro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899992.png)
![7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11900003.png)
